molecular formula C11H11N3O3S B1232086 1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one

1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one

Cat. No.: B1232086
M. Wt: 265.29 g/mol
InChI Key: RNNHFMFZRVGMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one is a synthetic organic compound that features a dihydroxyphenyl group and a triazole ring connected via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and 4-methyl-1,2,4-triazole.

    Formation of Thioether Linkage: The 3,4-dihydroxybenzaldehyde is reacted with a thiol derivative of the triazole under basic conditions to form the thioether linkage.

    Oxidation: The intermediate product is then oxidized to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in hydrogen bonding and redox reactions, while the triazole ring can interact with metal ions and other biomolecules. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)thio]ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)thio]propane: Similar structure but with a propane chain instead of an ethanone.

Uniqueness

1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dihydroxyphenyl and triazole groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C11H11N3O3S/c1-14-6-12-13-11(14)18-5-10(17)7-2-3-8(15)9(16)4-7/h2-4,6,15-16H,5H2,1H3

InChI Key

RNNHFMFZRVGMNL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC(=O)C2=CC(=C(C=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
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1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
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1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
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1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
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1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
Reactant of Route 6
1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one

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